5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 2. Its structure includes:
- Position 5: A 2,4-dichlorophenyl group, contributing electron-withdrawing properties and lipophilicity.
The compound is synthesized via condensation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-ethoxy-3-methoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid (analogous to methods in ).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-3-26-15-7-4-11(8-16(15)25-2)10-21-24-17(22-23-18(24)27)13-6-5-12(19)9-14(13)20/h4-10H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCUBHGZPMNMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362822 | |
| Record name | ST50057071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-85-9 | |
| Record name | ST50057071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2,4-Dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C18H18Cl2N4O2S
- Molecular Weight : 396.34 g/mol
- IUPAC Name : 5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-1,2,4-triazole-3-thiol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer effects. The following sections detail the findings from various studies.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antibacterial properties against several pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Bacillus subtilis | 4 µg/mL |
The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition.
Antifungal Activity
The antifungal properties of this compound have also been investigated. It has shown effectiveness against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | |
| Aspergillus niger | 32 µg/mL |
These results indicate that the compound can serve as a potential antifungal agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
Emerging research suggests that this triazole derivative may possess anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 10 µM | |
| A549 (Lung Cancer) | 20 µM |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
A notable study evaluated the efficacy of this compound in vivo using a mouse model for bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, suggesting potential for therapeutic use in infectious diseases.
Study Highlights:
- Model : Mouse model infected with E. coli
- Treatment Regimen : Daily doses of 10 mg/kg for seven days.
- Outcome : 70% survival rate in treated mice versus 30% in control group.
Scientific Research Applications
Antimicrobial Properties
1,2,4-triazoles and their derivatives are recognized for their antimicrobial activities. Studies have indicated that compounds similar to the target compound exhibit significant inhibition against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Anticancer Activity
Research has shown that triazole derivatives possess anticancer properties. The compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific enzymes involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been well documented. Compounds in this class can inhibit inflammatory mediators and cytokines, providing relief from conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
Triazole compounds are also explored as fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable for protecting crops against various fungal pathogens. The specific compound may be evaluated for its efficacy in controlling plant diseases caused by fungi.
Biological Research
The unique structure of 5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol allows it to serve as a valuable tool in biological research. It can be used to study enzyme inhibition mechanisms or as a lead compound in drug discovery processes.
Case Study 1: Antimicrobial Evaluation
A study evaluated several triazole derivatives against a panel of bacterial strains (e.g., E. coli, S. aureus). The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity, suggesting that structural optimizations could lead to more effective agents .
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential. Such findings highlight the potential of these compounds in cancer therapy .
Case Study 3: Anti-inflammatory Activity
Using carrageenan-induced paw edema models, a series of triazole compounds were tested for their anti-inflammatory effects. Results showed significant reduction in edema compared to control groups, establishing a foundation for further development as anti-inflammatory agents .
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol group participates in oxidation, alkylation, and metal coordination reactions:
Key Findings :
-
The thiol group undergoes facile alkylation with α-haloesters to form S-substituted acetates , a strategy used to enhance bioavailability in antimicrobial agents .
-
Oxidation to disulfides is reversible under reducing conditions, enabling dynamic redox-responsive applications .
Schiff Base Dynamics
The benzylideneamino group exhibits pH-dependent hydrolysis and condensation reactivity:
Mechanistic Insight :
-
Hydrolysis regenerates the primary amine and aldehyde, enabling recyclability in catalytic applications.
-
Condensation with substituted benzaldehydes modifies electronic properties (e.g., electron-withdrawing groups enhance stability) .
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes selective halogenation and nitration:
Regioselectivity :
-
Nitration occurs preferentially at the C3 position of the triazole ring due to electron deficiency from chlorine substituents .
-
Bromination targets the para position of the dichlorophenyl ring, guided by steric and electronic factors .
Cycloaddition and Heterocycle Formation
The triazole core participates in [3+2] cycloadditions and annulation reactions:
Applications :
-
Click chemistry derivatives show enhanced anticancer activity (IC<sub>50</sub>: 1.8–4.7 μM against MDA-MB-231 cells) .
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Annulation products exhibit dual inhibition of CDK4/6 kinases, relevant to breast cancer therapy .
Nucleophilic Substitution
The ethoxy and methoxy groups undergo demethylation/transetherification:
Structural Impact :
-
Demethylation increases polarity, improving water solubility for pharmacological formulations.
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Transetherification tailors lipophilicity for blood-brain barrier penetration .
Biological Interactions
The compound reacts with biological targets via covalent and non-covalent mechanisms:
Therapeutic Relevance :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration (e.g., ).
- Methoxy/Ethoxy Groups : Improve solubility and modulate electronic effects. The target compound’s 4-ethoxy-3-methoxybenzylidene group balances steric hindrance and hydrogen-bonding capacity compared to purely methoxy-substituted analogs ().
- Aromatic vs. Heterocyclic R1 : Furan () reduces lipophilicity but may limit bioavailability compared to chlorophenyl groups.
Antimicrobial Activity
- The 2,4-dichlorophenyl analog () exhibits antifungal and antibiotic activity, attributed to the synergistic effects of dual Cl substituents.
- Compounds with nitro groups () show enhanced reactivity but require further toxicity profiling.
Antioxidant Activity
Triazole-based Schiff bases (e.g., ) demonstrate radical scavenging via the thiol group and aromatic systems. The target compound’s ethoxy and methoxy groups may enhance electron donation, improving antioxidant capacity compared to non-oxygenated analogs.
CNS Activity
Schiff bases with 2,4-dichlorobenzaldehyde () show significant antianxiety and antidepressant effects, suggesting the target compound may have CNS applications if the dichlorophenyl group is retained.
Preparation Methods
Starting Materials and Cyclization
The synthesis begins with the reaction of 2,4-dichlorobenzoic acid (1) and thiocarbohydrazide (2) under melt-condensation conditions. Heating the mixture at 145°C for 40 minutes facilitates the formation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (3), a key intermediate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the acid, followed by cyclodehydration to generate the triazole ring.
Reaction Conditions:
Purification and Characterization
The crude product is neutralized with sodium bicarbonate to remove unreacted acid, washed with water, and recrystallized from an ethanol-dimethylformamide (DMF) mixture (3:1 v/v). Fourier-transform infrared (FTIR) analysis confirms the presence of thiol (-SH) stretching at 2,550–2,600 cm⁻¹ and N-H stretching at 3,300 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals a singlet for the thiol proton at δ 13.5–14.0 ppm and aromatic protons of the 2,4-dichlorophenyl group at δ 7.4–7.8 ppm.
Schiff Base Condensation
Reaction with 4-Ethoxy-3-Methoxybenzaldehyde
The intermediate (3) undergoes condensation with 4-ethoxy-3-methoxybenzaldehyde (4) in ethanol under acidic catalysis. Concentrated sulfuric acid (2–3 drops) is added to a refluxing solution of (3) and (4), leading to the formation of the Schiff base via imine linkage.
Reaction Conditions:
Mechanistic Insights
The reaction proceeds through protonation of the aldehyde carbonyl, followed by nucleophilic attack by the amino group of (3). Dehydration yields the benzylideneamino group, with the thiol moiety remaining intact. The use of DMF as a co-solvent in recrystallization (ethanol:DMF = 4:1) enhances product purity by dissolving polymeric byproducts.
Optimization Strategies
Solvent and Catalysis
Comparative studies show that replacing H₂SO₄ with p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF) increases yields to 75–80% by minimizing side reactions. Aprotic solvents like DMF improve reaction homogeneity but require higher temperatures (100–120°C) for efficient condensation.
Green Chemistry Approaches
Recent advances propose using ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents, achieving comparable yields (70%) while reducing waste. Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, though scalability remains challenging.
Analytical Data and Quality Control
Spectroscopic Confirmation
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FTIR: N=C stretching at 1,620–1,640 cm⁻¹ confirms imine formation.
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¹H NMR: The benzylidene proton (N=CH-) appears as a singlet at δ 8.9–9.1 ppm, while methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups resonate at δ 3.8–4.0 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 423.32 (C₁₈H₁₆Cl₂N₄O₂S⁺) aligns with the theoretical molecular weight.
Purity Assessment
Thin-layer chromatography (TLC) on silica gel GF₂₅₄ using ethyl acetate:hexane (3:7) shows a single spot (Rf = 0.45). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms ≥98% purity.
Industrial-Scale Considerations
Q & A
Basic Question: What is the standard synthesis protocol for this triazole-thiol derivative?
Methodological Answer:
The compound is synthesized via a Schiff base formation reaction. A general method involves refluxing 4-amino-1,2,4-triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) in absolute ethanol with catalytic glacial acetic acid. The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product . Alternative methods use sodium hydroxide or thiocyanate derivatives under varying temperatures and reaction times, yielding 60–85% purity .
Basic Question: How is the purity of the synthesized compound assessed?
Methodological Answer:
Purity is determined via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase. Confirmation is achieved through high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) eluent. For advanced validation, mass spectrometry (ESI-MS) and ¹H/¹³C NMR are employed to verify molecular weight and structural integrity .
Advanced Question: How do reaction conditions (e.g., solvent, catalyst) influence synthesis yield?
Methodological Answer:
Optimization requires balancing reaction time, solvent polarity, and acid catalyst concentration to minimize side reactions.
Advanced Question: What advanced techniques are used for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N: 1.28 Å) and dihedral angles to confirm the Schiff base geometry .
- FTIR spectroscopy : Identifies key functional groups (e.g., C=N stretch at 1610–1630 cm⁻¹, S-H stretch at 2550 cm⁻¹) .
- Dynamic NMR studies : Detects rotational barriers in the benzylideneamino group, influenced by substituent electronic effects .
Basic Question: What spectroscopic markers confirm the triazole-thiol core structure?
Methodological Answer:
- ¹H NMR : A singlet at δ 13.2–13.5 ppm (S-H proton), absent in oxidized derivatives.
- ¹³C NMR : Peaks at δ 165–170 ppm (C=S) and δ 150–155 ppm (C=N).
- ESI-MS : Molecular ion [M+H]⁺ consistent with the molecular formula (e.g., m/z 451.3 for C₁₈H₁₄Cl₂N₄O₂S) .
Advanced Question: How do substituents on the benzylidene ring modulate biological activity?
Methodological Answer:
Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving target binding, while bulky substituents (e.g., -OCH₃) may sterically hinder interactions.
Advanced Question: What computational methods predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the LUMO is localized on the triazole ring, indicating susceptibility to nucleophilic attack .
- Molecular docking : Simulates binding to biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .
Basic Question: What safety precautions are required during handling?
Methodological Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of ethanol/acetic acid vapors.
- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation of the thiol group .
Advanced Question: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Stability decreases at pH >7 due to thiol oxidation .
- Serum stability : Add to fetal bovine serum (FBS) and analyze aliquots at 0, 6, 12, and 24 hours. Rapid clearance (<6 hours) indicates poor pharmacokinetics .
Advanced Question: What strategies resolve contradictions in reported biological data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
